
(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone” is a benzofuran derivative. Benzofuran derivatives are found in a wide range of natural products and synthetic compounds with diverse biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives often involves strategies such as the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The molecular structure of benzofuran derivatives can vary significantly depending on the substituents attached to the benzofuran core. For instance, the 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .Chemical Reactions Analysis
Benzofuran derivatives have been shown to undergo a variety of chemical reactions. For instance, 5-Bromobenzofuran is used in the synthesis of 1-(7-benzofuranyl)-4-methylpiperazine, a compound shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 in vitro .Scientific Research Applications
Antimicrobial Properties
Benzofuran derivatives, including our compound of interest, have garnered attention as potential antimicrobial agents. Their unique structural features make them promising candidates for combating infectious diseases. Researchers have focused on designing benzofuran-based compounds that target clinically approved microbial pathogens . These derivatives exhibit activity against various microbes, making them valuable in the fight against antibiotic-resistant strains.
Anti-Inflammatory Potential
One specific benzofuran derivative, bergapten, has been investigated for its anti-inflammatory properties. By inhibiting the production of pro-inflammatory cytokines, bergapten may contribute to inflammation management .
Alzheimer’s Disease Treatment
Several benzofurans are currently prescribed for Alzheimer’s disease. Their potential lies in their ability to act as protein tyrosine phosphatase inhibitors (PTP-1B). The versatile scaffold of benzofuran allows for synthetic pathways and functionalization, making it an exciting area of research .
Skin Disease Treatment
Certain benzofuran derivatives, such as psoralen, 8-methoxypsoralen, and angelicin, have been used in treating skin diseases like cancer and psoriasis. Their pharmacological applications extend beyond traditional antimicrobial roles .
Natural Source and Bioactivity
Benzofurans occur naturally in various sources, including plants, marine organisms, and bacterial or fungal metabolites. Their presence in both small molecules (e.g., benzofury) and complex drugs (e.g., morphine) highlights their significance in medicinal chemistry .
Structure-Activity Relationships (SAR)
Understanding the relationship between the benzofuran structure and its biological activity is crucial. Medicinal chemists continue to explore substitution patterns around the benzofuran nucleus to optimize SAR and develop effective antimicrobial drugs .
Mechanism of Action
Target of Action
It’s structurally similar to5-Bromobenzofuran , which has been shown to bind strongly and with high selectivity to the serotonin receptor 5-HT2A in the presence of the receptor 5-HT7 .
Mode of Action
Based on its structural similarity to 5-bromobenzofuran, it may interact with its targets (such as serotonin receptors) and induce changes that could lead to various biological effects .
Biochemical Pathways
Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities . Therefore, it’s plausible that this compound could affect multiple biochemical pathways.
Result of Action
Benzofuran derivatives have been reported to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Therefore, it’s plausible that this compound could have similar effects.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(5-bromo-7-methoxy-1-benzofuran-2-yl)-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Br2O3/c1-20-14-8-12(18)6-10-7-13(21-16(10)14)15(19)9-2-4-11(17)5-3-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKYZJARLJYTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(O2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Br2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-7-methoxy-1-benzofuran-2-yl)(4-bromophenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2457766.png)
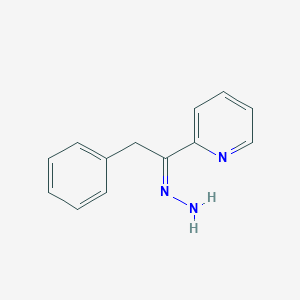
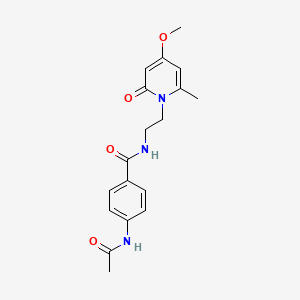
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,5-dimethyl-N-(3-phenoxyphenyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457771.png)
![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)
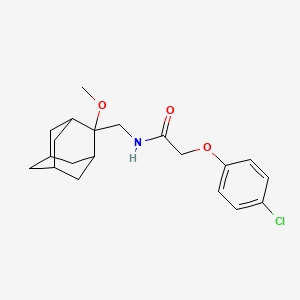
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-mesityloxalamide](/img/structure/B2457776.png)
![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)
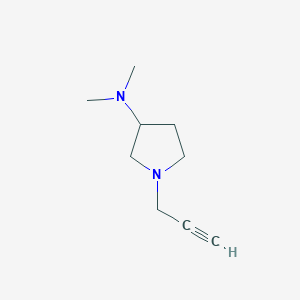
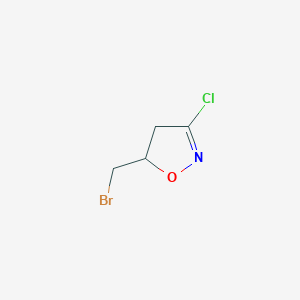

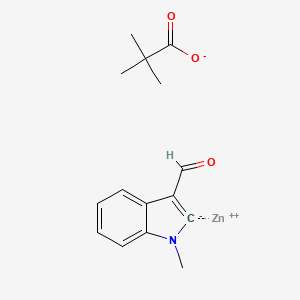
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(3-phenylpropyl)urea](/img/structure/B2457787.png)